3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate
Overview
Description
3-(1,3-Benzothiazol-2-yl)propyl N-phenylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with a propyl halide to introduce the propyl group. Finally, the resulting compound is treated with phenyl isocyanate to form the N-phenylcarbamate moiety .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. For example, microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)propyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth . In medicinal applications, the compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate include other benzothiazole derivatives such as:
- 2-(1,3-Benzothiazol-2-yl)aniline
- 2-(1,3-Benzothiazol-2-yl)phenol
- 2-(1,3-Benzothiazol-2-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzothiazole ring, propyl linker, and N-phenylcarbamate group. This specific structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-13-7-2-1-3-8-13)21-12-6-11-16-19-14-9-4-5-10-15(14)22-16/h1-5,7-10H,6,11-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYNSSFPOCUIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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